molecular formula C14H19N3O B11446716 N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide

N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide

Cat. No.: B11446716
M. Wt: 245.32 g/mol
InChI Key: VLULDFKKUDHYHH-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by further functionalization to introduce the pentyl chain and acetamide group. One common method involves the reaction of ortho-phenylenediamine with pentyl aldehyde in the presence of an acid catalyst to form the benzimidazole core. This is followed by acetylation using acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells. The acetamide group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

    Benzimidazole-2-acetonitrile: A derivative with a cyano group at the 2-position.

Uniqueness

N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-acetamide is unique due to its specific combination of a pentyl chain and an acetamide group, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide

InChI

InChI=1S/C14H19N3O/c1-3-4-7-13(15-10(2)18)14-16-11-8-5-6-9-12(11)17-14/h5-6,8-9,13H,3-4,7H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

VLULDFKKUDHYHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC2=CC=CC=C2N1)NC(=O)C

Origin of Product

United States

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